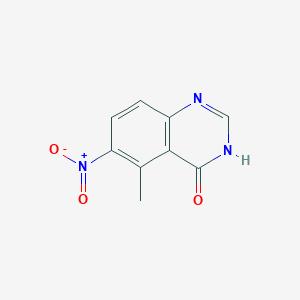
5-Methyl-6-nitro-3H-quinazolin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Methyl-6-nitro-3H-quinazolin-4-one is a heterocyclic compound belonging to the quinazolinone family. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound, with its unique structural features, has garnered interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-6-nitro-3H-quinazolin-4-one typically involves the condensation of anthranilic acid derivatives with appropriate aldehydes or ketones, followed by cyclization. One common method includes the reaction of 2-aminobenzamide with methyl isocyanate under reflux conditions to form the quinazolinone core. The nitro group is introduced through nitration using nitric acid and sulfuric acid .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
5-Methyl-6-nitro-3H-quinazolin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the nitro group to an amino group can be achieved using reducing agents such as tin(II) chloride or hydrogenation over palladium catalysts.
Substitution: Electrophilic substitution reactions can occur at the methyl group or the aromatic ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Tin(II) chloride in hydrochloric acid or hydrogenation over palladium on carbon.
Substitution: Halogenation using bromine or chlorination using thionyl chloride.
Major Products Formed
Oxidation: Formation of carboxylic acids or quinazolinone derivatives with additional oxygen functionalities.
Reduction: Formation of 5-Methyl-6-amino-3H-quinazolin-4-one.
Substitution: Formation of halogenated quinazolinone derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its antimicrobial and antifungal properties.
Medicine: Investigated for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Industry: Utilized in the development of new materials with specific electronic or optical properties .
Mechanism of Action
The mechanism of action of 5-Methyl-6-nitro-3H-quinazolin-4-one involves its interaction with specific molecular targets. For instance, its antimicrobial activity is attributed to its ability to inhibit bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication. In cancer research, it has been shown to inhibit the epidermal growth factor receptor (EGFR) pathway, leading to reduced cancer cell proliferation and induction of apoptosis .
Comparison with Similar Compounds
Similar Compounds
6-Nitro-3H-quinazolin-4-one: Similar structure but lacks the methyl group at position 5.
5-Methyl-3H-quinazolin-4-one: Similar structure but lacks the nitro group at position 6.
6-Amino-3H-quinazolin-4-one: Similar structure but has an amino group instead of a nitro group at position 6.
Uniqueness
5-Methyl-6-nitro-3H-quinazolin-4-one is unique due to the presence of both the methyl and nitro groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups enhances its potential as a versatile intermediate in organic synthesis and its efficacy in various biological applications .
Properties
Molecular Formula |
C9H7N3O3 |
|---|---|
Molecular Weight |
205.17 g/mol |
IUPAC Name |
5-methyl-6-nitro-3H-quinazolin-4-one |
InChI |
InChI=1S/C9H7N3O3/c1-5-7(12(14)15)3-2-6-8(5)9(13)11-4-10-6/h2-4H,1H3,(H,10,11,13) |
InChI Key |
PGXCXCVCQDNMJX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC2=C1C(=O)NC=N2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



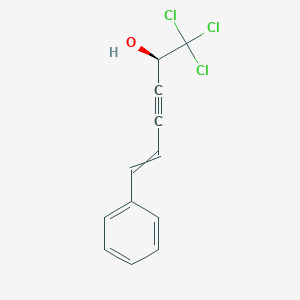
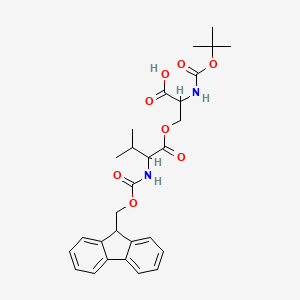
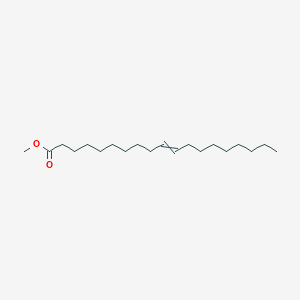
![2,6-bis({1,1-diphenyl-tetrahydro-3H-pyrrolo[1,2-c][1,3]oxazol-3-yl})pyridine](/img/structure/B12513786.png)
![4-[(Diethylamino)methyl]-3-hydroxynaphthalene-2-carbaldehyde](/img/structure/B12513788.png)
![tert-butyl N-{octahydropyrano[3,4-c]pyrrol-3a-yl}carbamate](/img/structure/B12513791.png)
![4-{1-[3-Chloro-5-(trifluoromethyl)pyridin-2-YL]indol-3-YL}but-3-EN-2-one](/img/structure/B12513798.png)
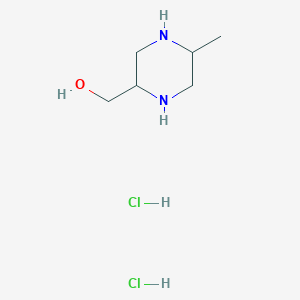
![3-Methyl-1-phenyl-3a,9a-dihydro-1H-pyrazolo[3,4-b]quinoline](/img/structure/B12513819.png)
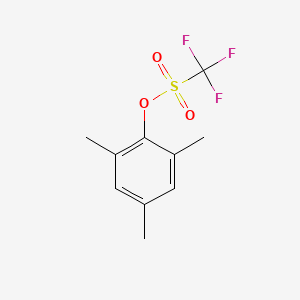
![Tert-butyl 4-cyano-4-[4-(trifluoromethyl)phenyl]piperidine-1-carboxylate](/img/structure/B12513836.png)
![2-(Dodecyloxy)-6-methyl-4H-benzo[d][1,3]oxazin-4-one](/img/structure/B12513849.png)

